N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-3-1-2-4-13(10)15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13,15H,1-4,9,14H2 |
InChI Key |
WFFJGHNMYSICLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohexyl Intermediate
Starting Material: Cyclohexanone
Method: Catalytic hydrogenation of cyclohexanone to cyclohexane, followed by functionalization to obtain a cyclohexyl derivative.
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Ethanol or methanol
- Temperature: 25–50°C
- Pressure: 1–3 atm H₂
Outcome: Cyclohexane or substituted cyclohexyl intermediates suitable for further functionalization.
Introduction of the Aminomethyl Group
Method: Reductive amination of the cyclohexyl derivative with formaldehyde and ammonia.
- Reagents: Formaldehyde (37% aqueous solution), ammonia
- Catalyst: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride
- Solvent: Methanol or acetic acid
- Temperature: Room temperature to 50°C
- Duration: 4–12 hours
Reaction Pathway:
$$
\text{Cyclohexyl} + \text{Formaldehyde} + \text{Ammonia} \xrightarrow{\text{Reductive Amination}} \text{N-(Aminomethyl)cyclohexyl}
$$
Notes: This step introduces the aminomethyl group with stereochemical control, crucial for subsequent coupling.
Sulfonation of Nitrobenzene
Method: Electrophilic aromatic substitution to introduce the sulfonyl group onto nitrobenzene.
- Reagents: Fuming sulfuric acid or chlorosulfonic acid
- Temperature: 0–50°C
- Outcome: Nitrobenzenesulfonic acid derivatives
Coupling of the Sulfonamide with the Aminomethylcyclohexyl Intermediate
Method: Nucleophilic substitution of the sulfonyl chloride with the amine group.
- Reagents: Nitrobenzenesulfonyl chloride
- Base: Triethylamine (TEA), Diisopropylethylamine (DIEA), or N-Methylmorpholine (NMM)
- Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
- Temperature: 20–50°C
- Duration: 1–24 hours
Outcome: Formation of the sulfonamide linkage, yielding the target compound.
Alternative Synthetic Routes
Use of Carboxylic Acid Derivatives
According to patent WO2009124962A2, an alternative involves coupling a carboxylic acid derivative (e.g., acyl chloride) with an amine:
- Preparation of the carboxylic acid: From the cyclohexyl precursor via oxidation or functional group transformations.
- Coupling: Using carbodiimide or HOBt-mediated reactions in solvents like DCM or DMF.
Use of Activated Esters
Activation of the carboxylic acid with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) facilitates coupling with amines, increasing efficiency and selectivity.
Representative Data Table of Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Cyclohexyl formation | H₂, Pd/C | Ethanol | 25–50°C | 4–6 hours | Hydrogenation of cyclohexanone |
| Aminomethyl introduction | Formaldehyde, NH₃, NaBH₃CN | Methanol | Room temp | 4–12 hours | Reductive amination |
| Sulfonation | Fuming sulfuric acid | - | 0–50°C | 2–4 hours | Nitrobenzene sulfonation |
| Coupling | Nitrobenzenesulfonyl chloride | DCM/DMF | 20–50°C | 1–24 hours | Base: TEA, DIEA |
Notes on Optimization and Yield
- Purity and yield can be enhanced via recrystallization and chromatography.
- Reaction monitoring through TLC or HPLC ensures completion.
- Side reactions such as over-sulfonation or polymerization are minimized by controlling temperature and reagent equivalents.
The preparation of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide involves a strategic sequence of cyclohexyl core formation, aminomethyl group introduction via reductive amination, and sulfonamide linkage formation through sulfonyl chloride coupling. Alternative routes utilizing activated esters and acid derivatives are feasible, with optimization based on reaction conditions, reagents, and purification techniques. The outlined methods are supported by patent literature and chemical synthesis protocols, ensuring a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine and sulfonic acid derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several sulfonamide derivatives, particularly those containing cyclic amine substituents or nitrobenzene motifs. Below is a detailed comparison with key analogues:
Structural and Functional Group Analysis
| Compound Name | CAS Number | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide | Not Provided | 2-(Aminomethyl)cyclohexyl | C₁₃H₁₉N₃O₄S | Sulfonamide, primary amine, nitro |
| 4-Nitro-N-[4-(piperazin-1-yl)cyclohexyl]benzene-1-sulfonamide | 2138109-59-6 | 4-(Piperazin-1-yl)cyclohexyl | C₁₆H₂₃N₅O₄S | Sulfonamide, secondary amines, nitro |
| 4-Nitro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]benzene-1-sulfonamide | 2138522-34-4 | (1,2,3,4-Tetrahydroquinolin-5-yl)methyl | C₁₆H₁₇N₃O₄S | Sulfonamide, aromatic amine, nitro |
Key Observations:
Substituent Flexibility vs. Rigidity: The target compound’s 2-(aminomethyl)cyclohexyl group introduces moderate rigidity compared to the more flexible pentylamine chain in N-(5-aminopentan-2-yl)-4-nitrobenzene-1-sulfonamide (CAS 2138543-53-8) . The piperazinyl substituent in CAS 2138109-59-6 adds bulk and basicity due to its two secondary amines, which may enhance water solubility at physiological pH .
Spectroscopic Properties :
Physicochemical Properties
| Property | Target Compound | 4-Nitro-N-[4-(piperazin-1-yl)cyclohexyl]benzene-1-sulfonamide | 4-Nitro-N-[(tetrahydroquinolin-5-yl)methyl]benzene-1-sulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 329.37 | 405.49 | 355.39 |
| Calculated LogP | ~2.1 | ~1.8 | ~3.0 |
| Solubility | Moderate (amine protonation) | High (piperazine basicity) | Low (aromatic hydrophobicity) |
Notes:
Implications for Research and Development
The structural variations among these compounds highlight critical design considerations:
- Bioactivity : The primary amine in the target compound may facilitate hydrogen bonding in enzyme active sites, while the piperazinyl group in CAS 2138109-59-6 could enhance interactions with acidic residues .
- Drug Likeness: The tetrahydroquinolinyl derivative’s aromaticity may improve blood-brain barrier penetration, making it suitable for central nervous system targets .
Biological Activity
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19N3O4S
- Molecular Weight : 313.37 g/mol
- IUPAC Name : N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzenesulfonamide
- CAS Number : 2138550-89-5
The compound features a cyclohexyl ring, an aminomethyl group, a nitro group, and a sulfonamide moiety, which contribute to its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which may play a role in various biochemical pathways.
- Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and other forms of damage.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays reveal its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
Antiulcer Activity
Research has shown that this compound exhibits superior acid secretion inhibitory effects, making it a candidate for antiulcer therapies. In experimental models, it has been effective in reducing gastric acid secretion and promoting ulcer healing .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In one study, it was found to protect PC12 cells from sodium nitroprusside-induced damage, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antiulcer | Inhibits gastric acid secretion | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Case Study: Neuroprotection in PC12 Cells
A study investigated the effects of this compound on PC12 cells exposed to sodium nitroprusside. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a promising role in neuroprotection and potential applications in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sulfonylation of the cyclohexylamine precursor with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction temperature (0–25°C) and stoichiometry are critical: excess sulfonyl chloride improves yield but may require purification via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like unreacted starting materials or di-sulfonylated impurities .
Q. How is the structural conformation of this compound validated, and what techniques are used to resolve ambiguities in stereochemistry?
- Methodology : X-ray crystallography is the gold standard for confirming the stereochemistry of the cyclohexylamine moiety and sulfonamide linkage. For example, analogous cyclohexyl sulfonamides show chair conformations for the cyclohexane ring and planar geometry for the sulfonamide group . Complementary techniques like NMR (¹H, ¹³C, NOESY) and IR spectroscopy can verify functional groups and spatial arrangements .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodology : Initial assays include enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) due to the sulfonamide group’s known role in binding zinc ions. Cytotoxicity is evaluated via MTT assays on cell lines (e.g., HEK293 or HeLa), while antimicrobial activity is tested using agar diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitro group influence the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodology : Computational studies (DFT, molecular orbital analysis) reveal that the electron-withdrawing nitro group enhances the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attacks. Cyclic voltammetry can identify redox-active sites, with the nitro group showing reduction peaks near −0.8 V (vs. Ag/AgCl) in aprotic solvents .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound’s conformation?
- Methodology : Discrepancies between solid-state (X-ray) and solution-phase (NMR) data often arise from dynamic effects. Variable-temperature NMR and molecular dynamics simulations (e.g., AMBER or GROMACS) can model conformational flexibility, while synchrotron-based crystallography improves resolution for ambiguous electron density maps .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
- Methodology : Systematic substitution of the cyclohexylamine’s aminomethyl group or the nitrobenzene ring with bioisosteres (e.g., trifluoromethyl, cyano) is performed. Binding affinity is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, replacing the nitro group with a carbonyl moiety in analogous sulfonamides increased selectivity for carbonic anhydrase IX .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodology : High-performance liquid chromatography (HPLC-MS) with a C18 column and acetonitrile/water gradient identifies impurities like residual amines or sulfonic acids. Limits of detection (LOD) < 0.1% are achievable using charged aerosol detection (CAD) or evaporative light scattering (ELS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
